

# Structure-activity relationship (SAR) studies of 4-tolyl substituted thiosemicarbazides

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## Compound of Interest

Compound Name: 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Cat. No.: B121992

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## Anticancer Activity

4-Tolyl substituted thiosemicarbazones, derived from thiosemicarbazides, have demonstrated notable cytotoxicity against various cancer cell lines. The position of the tolyl group (ortho, meta, or para) plays a crucial role in their anticancer potential.

For instance, N(4)-ortho-, meta-, and para-tolyl-2-acetylpyridine thiosemicarbazones, when complexed with gold(III) and platinum(II/IV), exhibited significant cytotoxicity against human malignant glioma cell lines U-87 and T-98.[1] Generally, the gold(III) complexes were found to be more cytotoxic than the platinum complexes.[1] Several of these compounds were more active than the standard chemotherapeutic agents cisplatin and auranofin.[1]

The proposed mechanisms of action for these metal complexes differ based on the metal center. Gold(III) complexes are thought to inhibit the activity of the enzyme thioredoxin reductase, while platinum(II/IV) complexes likely exert their effect by binding to DNA.[1] Treatment of glioma cells with these compounds led to morphological changes indicative of apoptosis, such as cell shrinkage and bleb formation.[1]

Another study highlighted the promise of di-pyridyl-thiosemicarbazones (DpTs) as metal chelators in cancer therapy, with Dp44mT being a lead candidate.[2] To improve cancer cell targeting and reduce side effects, these molecules have been conjugated to antibodies. The position of the linker on the Dp44mT scaffold significantly impacted the cytotoxicity of the resulting antibody-drug conjugates (ADCs). Conjugation at the ortho position of the tolyl group

on the Dp44mT scaffold resulted in a more efficacious ADC against MCF-7 breast cancer cells compared to conjugation at the para position.[\[2\]](#)

Table 1: Cytotoxicity of 4-Tolyl Substituted Thiosemicarbazone Metal Complexes against Glioma Cells

Compound/Complex	Cell Line	IC50 (µM)
Gold(III) complexes	U-87, T-98	Generally more potent than platinum complexes
Platinum(II,IV) complexes	U-87, T-98	Less potent than gold complexes
Cisplatin (control)	U-87, T-98	Less active than several tested compounds
Auranofin (control)	U-87, T-98	Less active than several tested compounds

Source: Data synthesized from Ferraz et al., 2013.[\[1\]](#)

Table 2: Cytotoxicity of Dp44mT Antibody-Drug Conjugates against MCF-7 Cells

Conjugation Position on Dp44mT	IC50 (nM)
Ortho	25.7 ± 5.5
Para	103.5 ± 2.0

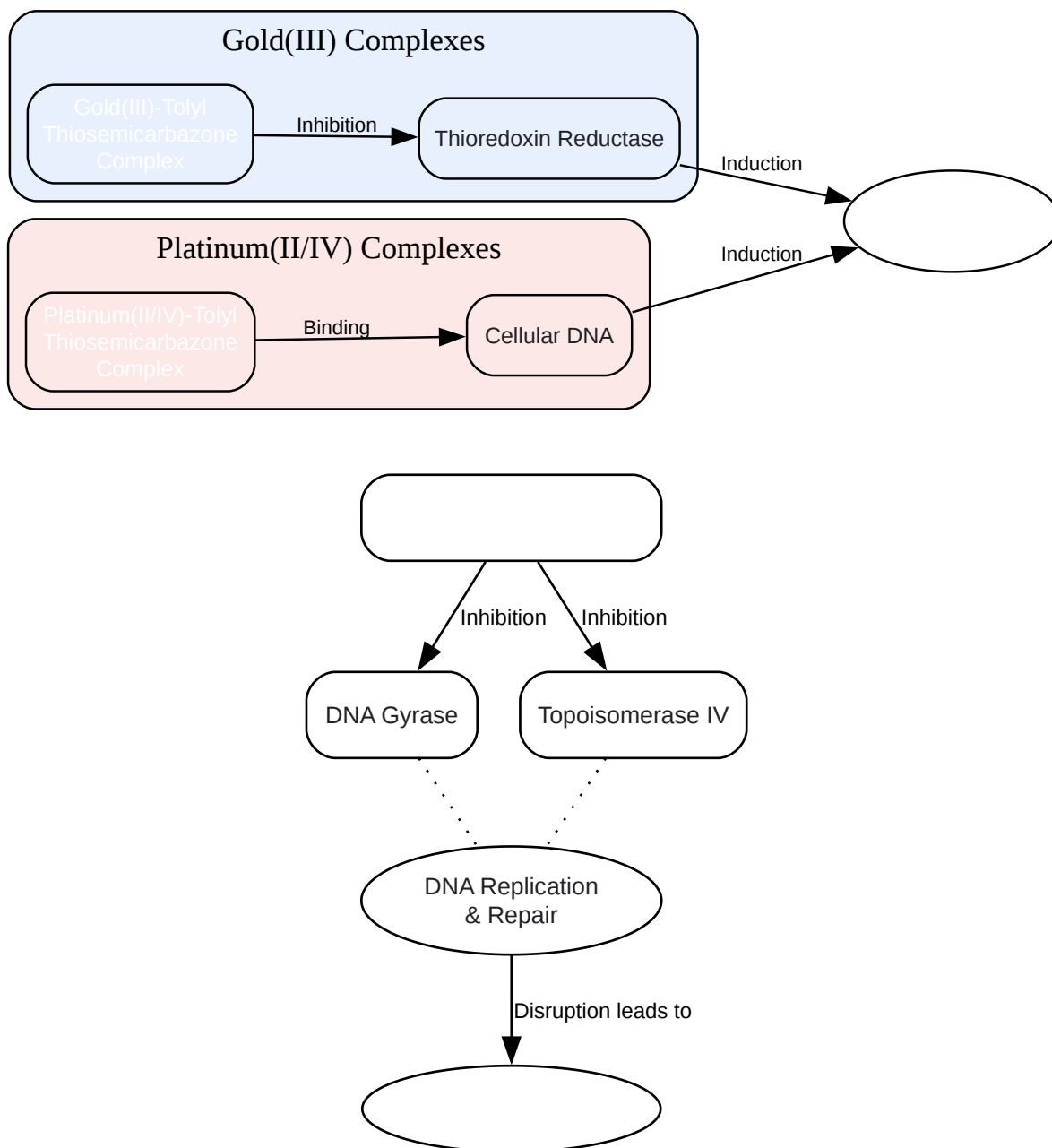
Source: Data synthesized from Gaonkar et al., 2021.[\[2\]](#)

## Experimental Protocols: Cytotoxicity Assay

The cytotoxic activity of the 4-tolyl substituted thiosemicarbazone derivatives and their metal complexes was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human cancer cell lines (e.g., U-87, T-98, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Assay:** After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
- **Data Analysis:** The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

## Proposed Mechanism of Action for Anticancer Activity



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## References

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